molecular formula C17H23N3O6 B14515960 N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine CAS No. 62632-66-0

N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine

Cat. No.: B14515960
CAS No.: 62632-66-0
M. Wt: 365.4 g/mol
InChI Key: XBQPONGEMLXIKR-SDDRHHMPSA-N
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Description

N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine is a tripeptide compound that consists of three amino acids: L-alanine, L-alanine, and D-alanine. The N-terminal amino group is protected by a benzyloxycarbonyl (Cbz) group. This compound is often used in peptide synthesis and serves as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine typically involves the stepwise coupling of amino acids. The benzyloxycarbonyl group is introduced to protect the N-terminal amino group. The synthesis can be carried out using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, allowing for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.

    Deprotection: Palladium on carbon (Pd/C) with hydrogen gas or TFA.

    Coupling: DCC, NHS, and dichloromethane.

Major Products

    Hydrolysis: L-alanine and D-alanine.

    Deprotection: Free amino group, allowing for further functionalization.

    Coupling: Extended peptide chains.

Scientific Research Applications

N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(Benzyloxy)carbonyl]-L-alanyl-L-alanyl-D-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxycarbonyl group protects the amino group, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amino group can participate in further reactions, facilitating the formation of complex peptide structures .

Comparison with Similar Compounds

Properties

CAS No.

62632-66-0

Molecular Formula

C17H23N3O6

Molecular Weight

365.4 g/mol

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C17H23N3O6/c1-10(14(21)19-12(3)16(23)24)18-15(22)11(2)20-17(25)26-9-13-7-5-4-6-8-13/h4-8,10-12H,9H2,1-3H3,(H,18,22)(H,19,21)(H,20,25)(H,23,24)/t10-,11-,12+/m0/s1

InChI Key

XBQPONGEMLXIKR-SDDRHHMPSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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